molecular formula C20H17BrFNO3S2 B5009099 5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5009099
M. Wt: 482.4 g/mol
InChI Key: MEGCUXGCUKXLBA-WQRHYEAKSA-N
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Description

The compound “5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains several functional groups, including a thiazolidinone ring, a bromo group, a fluoro group, and a methoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazolidinone ring provides a rigid core to the molecule, while the various substituents add complexity and potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present. The bromo and fluoro groups are likely to be involved in electrophilic aromatic substitution reactions, while the thiazolidinone ring might participate in reactions with nucleophiles . Again, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.

properties

IUPAC Name

(5Z)-5-[[3-bromo-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO3S2/c1-25-8-7-23-19(24)18(28-20(23)27)11-13-5-6-17(16(21)10-13)26-12-14-3-2-4-15(22)9-14/h2-6,9-11H,7-8,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCUXGCUKXLBA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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